molecular formula C8H9BrN2O B1517874 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide CAS No. 1155126-87-6

4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide

Cat. No. B1517874
CAS RN: 1155126-87-6
M. Wt: 229.07 g/mol
InChI Key: XWYDFKPEUPOQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide (4-BCPC) is an organic compound belonging to the family of pyrrole carboxamides. It is an important and widely used compound in the fields of scientific research, particularly in the areas of organic synthesis, drug development and biochemistry.

Scientific Research Applications

Environmental and Health Monitoring

  • Studies have utilized the structural analogs and related compounds of 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide for monitoring environmental exposure to pesticides and related neurotoxicants. For instance, a study in South Australia investigated the exposure of preschool children to organophosphorus (OP) and pyrethroid (PYR) compounds, highlighting the importance of understanding the extent of exposure to develop public health policies for the regulation and use of these chemicals (Babina et al., 2012).

Biomedical Research

  • Research involving brominated compounds similar to this compound has led to insights into their biomedical applications and toxicological aspects. For example, a study on the synthesis and metabolic pathways of acrylamide in humans has provided valuable information regarding its metabolism, exposure, and potential health effects (Fennell et al., 2005).

Drug Metabolism and Pharmacokinetics

  • Compounds structurally related to this compound have been utilized in studying the absorption, metabolism, and excretion of drugs. For example, studies have investigated the metabolic pathways and pharmacokinetics of specific drugs, providing insights into their potential interactions and effects on human health (He et al., 2009).

Analytical Method Development

  • Research involving analogs of this compound contributes to the development of analytical methods for detecting and quantifying bioactive compounds. For instance, the development of a hydrophilic liquid interaction chromatography-high-performance liquid chromatography-tandem mass spectrometry method enables the accurate quantitation of food-derived bioactive pyridines and their metabolites (Lang et al., 2010).

properties

IUPAC Name

4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-5-3-7(10-4-5)8(12)11-6-1-2-6/h3-4,6,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYDFKPEUPOQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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